Methyl 2-chlorooxazole-5-carboxylate
Overview
Description
Methyl 2-chlorooxazole-5-carboxylate is a chemical compound with the molecular formula C5H4ClNO3 and a molecular weight of 161.54 g/mol . It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. This compound is primarily used in research and development within the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-chlorooxazole-5-carboxylate typically involves the chlorination of oxazole derivatives. One common method includes the reaction of oxazole with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction proceeds under reflux conditions, leading to the formation of the desired chlorinated product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chlorooxazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The compound can be oxidized to form oxazole-5-carboxylic acid derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of oxazole-5-carboxylate esters.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., methylamine) and thiols (e.g., thiophenol). These reactions typically occur under mild conditions with the use of a base such as triethylamine.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Formation of substituted oxazole derivatives.
Oxidation Reactions: Formation of oxazole-5-carboxylic acid.
Reduction Reactions: Formation of oxazole-5-carboxylate esters.
Scientific Research Applications
Methyl 2-chlorooxazole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Research into its potential therapeutic applications, including its role as an intermediate in the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of methyl 2-chlorooxazole-5-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Methyl 2-chlorooxazole-5-carboxylate can be compared with other similar compounds such as:
Ethyl 2-chlorooxazole-5-carboxylate: Similar in structure but with an ethyl group instead of a methyl group.
Methyl 2-chlorooxazole-4-carboxylate: Differing in the position of the carboxylate group.
2-Chlorooxazole-5-carboxylic acid: Lacks the methyl ester group, making it more acidic
These compounds share similar chemical properties but differ in their reactivity and applications, highlighting the unique characteristics of this compound.
Properties
IUPAC Name |
methyl 2-chloro-1,3-oxazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO3/c1-9-4(8)3-2-7-5(6)10-3/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUCMDJWRQCMWPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(O1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650081 | |
Record name | Methyl 2-chloro-1,3-oxazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20650081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
934236-41-6 | |
Record name | Methyl 2-chloro-1,3-oxazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20650081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-chloro-1,3-oxazole-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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